molecular formula C11H19NO2 B8627315 1-(4-methyltetrahydro-2H-pyran-4-yl)-4-piperidinone

1-(4-methyltetrahydro-2H-pyran-4-yl)-4-piperidinone

Cat. No. B8627315
M. Wt: 197.27 g/mol
InChI Key: KCTIAAVCRZAKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344000B2

Procedure details

A stirred solution of 4-methyltetrahydro-2H-pyran-4-amine hydrochloride (D11) (640 mg, 4.22 mmol) in ethanol (20 mL) and H2O (10 mL) at room temperature was treated with potassium carbonate (417 mg, 3.02 mmol) and the stirring was maintained for 10 min under argon. The mixture was then heated to 85° C. and a solution of 1-ethyl-1-methyl-4-oxopiperidinium iodide (D13, 1.11 g, 4.11 mmol) in a mix of ethanol/H2O (8 mL, 1:1) was added over 15 min. The mixture was then refluxed for 2 extra hours. The mixture was then cooled to room temperature and poured onto an aqueous saturated solution of NaHCO3. The aqueous obtained was extracted with DCM (3×). Organics were combined and washed with H2O (1×), dried over Na2SO4, filtered and concentrated under vacuum. The crude product was then purified via chromatography (silica, DCM to 5% MeOH/95% DCM). The title compound (D12) (322 mg, 37%) was obtained as a yellow solid.
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
ethanol H2O
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1([NH2:9])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[I-].C([N+]1(C)[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]1)C.C([O-])(O)=O.[Na+]>C(O)C.O.C(O)C.O>[CH3:2][C:3]1([N:9]2[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]2)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1 |f:0.1,2.3.4,5.6,7.8,11.12|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
Cl.CC1(CCOCC1)N
Name
Quantity
417 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
[I-].C(C)[N+]1(CCC(CC1)=O)C
Name
ethanol H2O
Quantity
8 mL
Type
solvent
Smiles
C(C)O.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirring was maintained for 10 min under argon
Duration
10 min
ADDITION
Type
ADDITION
Details
was added over 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 2 extra hours
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (3×)
WASH
Type
WASH
Details
washed with H2O (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was then purified via chromatography (silica, DCM to 5% MeOH/95% DCM)

Outcomes

Product
Name
Type
product
Smiles
CC1(CCOCC1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 322 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.